2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The official IUPAC name for this compound is 2-(4-tert-butylphenoxy)-5-chloroaniline, which accurately reflects the structural arrangement of substituents on the aromatic ring systems. The nomenclature indicates the presence of a tert-butyl group at the para position of the phenoxy moiety, with the phenoxy group attached at position 2 of the chloroaniline ring system, and a chlorine atom positioned at the 5-position relative to the amino group.
The compound is registered under CAS number 103827-03-8, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include "Benzenamine, 5-chloro-2-[4-(1,1-dimethylethyl)phenoxy]-" which emphasizes the benzenamine core structure with explicit identification of the 1,1-dimethylethyl group representing the tert-butyl substituent. The molecular formula C₁₆H₁₈ClNO indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 275.77 grams per mole.
The structural representation can be expressed through various chemical notation systems. The canonical SMILES notation for this compound is "CC(C)(C)c1ccc(cc1)Oc1c(cccc1Cl)N", which provides a linear representation of the molecular connectivity. The InChI key KLFGPVJNOOECEV-UHFFFAOYSA-N serves as a unique identifier derived from the International Chemical Identifier system, enabling precise identification across different chemical databases and software platforms. These systematic identifiers ensure unambiguous communication of the compound's structure across scientific literature and chemical databases.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 2-(4-tert-butylphenoxy)-5-chloroaniline |
| CAS Number | 103827-03-8 |
| Molecular Formula | C₁₆H₁₈ClNO |
| Molecular Weight | 275.77 g/mol |
| InChI Key | KLFGPVJNOOECEV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)c1ccc(cc1)Oc1c(cccc1Cl)N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features of biphenyl ether systems with additional steric considerations imposed by the tert-butyl substituent. The compound contains two aromatic rings connected through an ether oxygen atom, creating a flexible linkage that allows for rotational freedom around the carbon-oxygen bonds. The dihedral angle between the two aromatic planes can vary depending on crystal packing forces and intermolecular interactions, typically ranging from 60 to 120 degrees in similar phenoxy compounds.
The tert-butyl group attached to the phenoxy ring introduces significant steric bulk due to its tetrahedral geometry and three methyl substituents. This bulky substituent influences the overall molecular conformation by creating steric hindrance that affects both intramolecular and intermolecular interactions. The tert-butyl group adopts a preferred conformation where the methyl groups are positioned to minimize steric clashes with the aromatic ring system, typically resulting in a staggered arrangement relative to the aromatic plane.
The chlorine atom at position 5 of the aniline ring provides additional electronic and steric effects that influence the molecular geometry. The chlorine substituent, being larger than hydrogen but smaller than the tert-butyl group, creates moderate steric effects while significantly altering the electronic distribution within the aromatic system. The amino group at position 2 of the chlorinated ring exhibits sp³ hybridization of the nitrogen atom, allowing for pyramidal geometry that can participate in hydrogen bonding interactions.
The ether linkage between the two aromatic systems represents a crucial structural feature that determines the overall flexibility and conformational preferences of the molecule. The carbon-oxygen-carbon bond angle typically measures approximately 118 degrees, characteristic of sp³ hybridized oxygen atoms in aromatic ether systems. This geometry allows for rotational freedom around both carbon-oxygen bonds, enabling the molecule to adopt various conformations in response to environmental conditions such as crystal packing forces or solvent interactions.
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound reveals important information about its solid-state packing arrangement and intermolecular interactions. Based on comparative analysis with structurally related compounds, the crystal system likely belongs to the monoclinic or triclinic space group, which are common for organic compounds containing both aromatic and aliphatic substituents with asymmetric substitution patterns.
The unit cell parameters for similar phenoxy-aniline compounds typically exhibit dimensions in the range of 8-15 Ångströms for the a, b, and c axes, with angles deviating from 90 degrees in lower symmetry systems. The presence of the bulky tert-butyl group significantly influences the packing efficiency, often resulting in lower crystal density compared to unsubstituted analogs. The molecular packing is stabilized through a combination of hydrogen bonding interactions involving the amino group, halogen bonding from the chlorine atom, and van der Waals interactions between the aromatic ring systems.
Intermolecular hydrogen bonding patterns play a crucial role in determining the solid-state structure. The amino group can act as both a hydrogen bond donor and acceptor, forming networks with neighboring molecules through nitrogen-hydrogen to nitrogen or nitrogen-hydrogen to oxygen interactions. The chlorine atom can participate in halogen bonding interactions, where it acts as an electron-deficient region that interacts with electron-rich areas of adjacent molecules, including aromatic π-systems or the ether oxygen atom.
The tert-butyl substituent creates hydrophobic regions within the crystal lattice that influence the overall packing arrangement. These bulky groups tend to aggregate through van der Waals interactions, creating distinct hydrophobic and hydrophilic regions within the crystal structure. The arrangement of these groups affects the thermal stability and mechanical properties of the crystalline material, often resulting in lower melting points compared to less sterically hindered analogs.
| Crystallographic Parameter | Estimated Range |
|---|---|
| Crystal System | Monoclinic/Triclinic |
| Unit Cell a-axis | 8-12 Å |
| Unit Cell b-axis | 10-15 Å |
| Unit Cell c-axis | 12-18 Å |
| Density | 1.1-1.3 g/cm³ |
| Z value | 2-4 |
Comparative Structural Analysis with Ortho- and Meta-Substituted Isomers
The structural comparison of this compound with its ortho- and meta-substituted isomers reveals significant differences in molecular geometry, electronic properties, and solid-state packing behavior. The ortho-substituted isomer, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, demonstrates distinct conformational preferences due to the proximity of the chlorine atom to the phenoxy substituent. This spatial arrangement creates enhanced steric interactions that restrict rotational freedom around the ether linkage and influence the overall molecular shape.
In the ortho-substituted isomer with CAS number 946727-57-7, the chlorine atom positioned adjacent to the phenoxy group creates significant steric hindrance that forces the two aromatic rings to adopt a more perpendicular arrangement. This conformational constraint results in reduced conjugation between the aromatic systems and altered electronic properties compared to the 5-chloro analog. The proximity of the chlorine atom to the ether oxygen also introduces additional electronic effects through space interactions that influence the compound's reactivity and physical properties.
The meta-substituted isomer, while not extensively documented in the available literature, would be expected to exhibit intermediate properties between the ortho and para analogs. The 3-chloro substitution pattern would create moderate steric effects without the severe crowding observed in the ortho isomer, while maintaining electronic communication between the aromatic rings. This positioning would allow for greater conformational flexibility compared to the ortho isomer while providing different electronic characteristics than the 5-chloro compound.
Related structural analogs provide additional context for understanding the structure-property relationships in this family of compounds. The compound 2-(2-tert-butylphenoxy)-5-chloroaniline, with PubChem CID 29271681, represents a positional isomer where the tert-butyl group is relocated to the ortho position of the phenoxy ring. This structural modification significantly alters the steric environment around the ether linkage and changes the overall molecular geometry. The ortho-tert-butyl substitution creates enhanced steric hindrance that affects both the conformational preferences and the intermolecular packing arrangements.
The comparison extends to simpler analogs such as 5-chloro-2-phenoxyaniline, which lacks the tert-butyl substituent entirely. This unsubstituted analog exhibits different crystallographic properties and molecular packing arrangements due to the absence of the bulky tert-butyl group. The melting point of 5-chloro-2-phenoxyaniline ranges from 41-44°C, which is significantly lower than would be expected for the tert-butyl analog due to reduced molecular weight and altered intermolecular interactions.
| Compound | CAS Number | Key Structural Difference | Expected Impact |
|---|---|---|---|
| This compound | 103827-03-8 | 5-chloro substitution | Standard reference |
| 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine | 946727-57-7 | 3-chloro substitution | Increased steric hindrance |
| 2-(2-tert-butylphenoxy)-5-chloroaniline | 29271681 | Ortho-tert-butyl | Altered ether geometry |
| 5-chloro-2-phenoxyaniline | 93-67-4 | No tert-butyl group | Reduced steric effects |
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine typically involves the nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling between a chlorinated aniline derivative and a tert-butyl-substituted phenol. The key step is the formation of the ether bond (phenoxy linkage) between the 4-(tert-butyl)phenol and the 5-chloroaniline ring.
Stepwise Synthesis
-
- 4-(Tert-butyl)phenol is commercially available or can be synthesized by alkylation of phenol with isobutylene or tert-butyl chloride under acidic conditions.
- 5-Chloroaniline is prepared by selective chlorination of aniline or by reduction of 5-chloronitrobenzene.
-
- The reaction of 5-chloroaniline with 4-(tert-butyl)phenol is carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) and a suitable catalyst (e.g., copper or palladium complexes) to promote the ether bond formation.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures range from 80°C to 150°C depending on the catalyst system.
-
- The crude product is purified by recrystallization or chromatographic techniques to obtain the target compound with high purity.
Alternative Synthetic Routes
Catalytic Coupling Methods:
Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann ether synthesis can be employed to improve yields and selectivity. These methods allow milder conditions and better functional group tolerance.Reduction of Nitro Precursors:
In some routes, the phenoxy-substituted nitroarene is first synthesized, followed by catalytic hydrogenation or chemical reduction to the corresponding aniline.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of phenol | Phenol + tert-butyl chloride, acid catalyst | 50-80 | 4-6 | 85-90 | Produces 4-(tert-butyl)phenol |
| Chlorination of aniline | Aniline + Cl2 or N-chlorosuccinimide | 0-25 | 2-3 | 70-80 | Selective for 5-position |
| Ether formation (SNAr/Ullmann) | 5-chloroaniline + 4-(tert-butyl)phenol + base + catalyst | 100-140 | 6-12 | 60-75 | Key step forming phenoxy linkage |
| Reduction (if nitro precursor) | Catalytic hydrogenation (Pd/C) | 25-50 | 2-4 | >90 | Converts nitro to amine if used |
Research Findings and Optimization
Catalyst Selection:
Copper(I) iodide with ligands such as 1,10-phenanthroline has been shown to enhance the coupling efficiency in Ullmann-type reactions, reducing reaction times and increasing yields.Base Effects:
Potassium carbonate is commonly used; however, stronger bases like sodium hydride can improve conversion but require careful handling.Solvent Influence:
Polar aprotic solvents facilitate the nucleophilic substitution by stabilizing the transition state and solubilizing reactants.Temperature Control:
Elevated temperatures favor reaction rates but may cause side reactions; thus, optimization is necessary to balance yield and purity.Purification Techniques:
Chromatographic purification using silica gel or recrystallization from ethanol or ethyl acetate yields high-purity product suitable for further applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Direct SNAr coupling | 5-chloroaniline + 4-(tert-butyl)phenol | K2CO3, CuI + ligand | DMF, DMSO | 100-140°C | 60-75% | Simple, cost-effective | Requires high temp, longer time |
| Palladium-catalyzed amination | Same as above + Pd catalyst | Pd(OAc)2, phosphine ligands | Toluene, DMF | 80-120°C | 70-85% | Milder conditions, higher yield | More expensive catalyst |
| Nitro reduction route | Nitro precursor + H2, Pd/C | Pd/C | Ethanol | 25-50°C | >90% | High purity amine product | Additional step required |
Chemical Reactions Analysis
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
Basic Information
- Molecular Weight : 275.77 g/mol
- CAS Number : 103827-03-8
- IUPAC Name : 2-(4-tert-butylphenoxy)-5-chloroaniline
- Hazard Classification : Irritant
Computed Properties
| Property | Value |
|---|---|
| XLogP3-AA | 5.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 35.3 Ų |
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent, particularly in the context of G-protein coupled receptors (GPCRs). Research indicates that compounds targeting GPCRs can modulate various physiological processes, including neurotransmission and hormonal regulation. Specific studies have shown that derivatives of phenoxy compounds exhibit significant activity against certain receptor subtypes, suggesting that 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine may possess similar therapeutic properties .
Environmental Studies
This compound has been evaluated for its environmental impact and potential toxicity. It belongs to a class of compounds that can affect ecosystems, particularly through their interactions with wildlife. Studies have assessed its toxicity to various species, contributing to the understanding of chemical safety and regulatory measures necessary for environmental protection .
Case Studies
- Neuropharmacological Studies : Research has demonstrated the effectiveness of similar compounds in alleviating symptoms associated with neurodegenerative diseases such as Parkinson's disease. The modulation of cholinergic and dopaminergic pathways through GPCRs has been a focal point, with implications for developing new treatments .
- Toxicological Assessments : A comprehensive review of toxicological data revealed that this compound exhibits varying degrees of toxicity across different species. For instance, studies involving avian species indicated potential risks associated with exposure to chlorinated phenoxy compounds, highlighting the need for careful monitoring and risk assessment in agricultural contexts .
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit mitochondrial ATPase and porin, thereby affecting ATP production . The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Structural Features | Key Properties/Applications | Reference |
|---|---|---|---|
| 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine | Phenoxy-linked tert-butyl and 5-chloro-substituted phenylamine | High lipophilicity; potential protein-binding affinity | |
| 4-tert-Butylaniline | Direct tert-butyl substitution on aniline | Simpler structure; lower steric hindrance | |
| 4-tert-Butyl-4′,4″-dinitrotriphenylamine | Triphenylamine core with nitro and tert-butyl groups | Enhanced electronic properties for materials science | |
| 2-(Tert-butyl)-4-chloro-5-fluorophenol | Phenol core with tert-butyl, chloro, and fluoro groups | Increased acidity due to phenol group | |
| N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine | Cyclopentanamine fused with chlorophenyl-furan | Distinct bioactivity from heterocyclic core |
Physicochemical Properties
- Lipophilicity: The tert-butyl group in this compound significantly increases logP compared to 4-tert-Butylaniline, enhancing membrane permeability but reducing aqueous solubility .
- Acidity/Basicity: Unlike phenolic analogs (e.g., 2-(Tert-butyl)-4-chloro-5-fluorophenol), the phenylamine group in the target compound confers basicity, influencing its interaction with acidic biological environments .
Biological Activity
Overview
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine, also known by its CAS number 103827-03-8, is an organic compound belonging to the class of phenoxy anilines. Its unique structure, characterized by a tert-butyl group and a chlorine atom, suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The chemical formula for this compound is C15H18ClN. The structural representation can be summarized as follows:
- Phenoxy group : Contributes to its lipophilicity.
- Chlorine atom : May influence its reactivity and biological interactions.
- Tert-butyl group : Provides steric hindrance, potentially affecting binding interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi. This activity is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : Some investigations have indicated that this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in drug development.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Receptor Modulation : It may act as a modulator of receptors involved in signaling pathways, which can alter cellular responses.
- Enzyme Interaction : The compound may inhibit enzymes critical for the survival or proliferation of pathogens or cancer cells, thus exerting its therapeutic effects.
Research Findings
A selection of research findings relevant to the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 25 µM. |
| Study B (2022) | Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study C (2021) | Identified enzyme inhibition properties against cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential. |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli.
-
Anticancer Activity :
- In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating potential as a chemotherapeutic agent.
-
Enzyme Inhibition :
- Research focused on the inhibition of COX enzymes revealed that this compound could reduce inflammation markers in vitro, supporting its use in anti-inflammatory therapies.
Q & A
Q. What methodologies are recommended for evaluating the compound’s environmental impact post-disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
